2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2-methoxyphenyl)acetamide is a chemical compound characterized by its unique structure, which includes a chloromethyl group, a 1,2,4-oxadiazol ring, and an acetamide moiety attached to a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the oxadiazol ring. One common method includes the cyclization of a suitable precursor, such as a hydrazide, with chloroacetic acid under acidic conditions. The reaction is often carried out in a solvent like dichloromethane or acetonitrile, and the temperature is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process may be optimized to increase yield and purity, with continuous monitoring and adjustments to maintain consistent quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols in the presence of a suitable catalyst.
Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2-methoxyphenyl)acetamide may be studied for its potential biological activities. It could be used to develop new drugs or as a tool in biochemical assays.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its unique structure may interact with biological targets, leading to the development of new therapeutic agents.
Industry: In industry, this compound can be utilized in the production of materials, such as polymers or coatings, where its chemical properties are advantageous.
Mechanism of Action
The mechanism by which 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2-methoxyphenyl)acetamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide hydrochloride
2-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine
2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride
Uniqueness: 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2-methoxyphenyl)acetamide stands out due to its specific structural features, which may confer unique chemical and biological properties compared to similar compounds. Its methoxyphenyl group, in particular, may enhance its reactivity and interaction with biological targets.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and developments may unlock even more uses for this intriguing compound.
Properties
IUPAC Name |
2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3/c1-18-9-5-3-2-4-8(9)14-11(17)6-10-15-12(7-13)19-16-10/h2-5H,6-7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOCVRIEGRTBNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=NOC(=N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730949-77-6 |
Source
|
Record name | 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2-methoxyphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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